molecular formula C18H22N2O4 B2643934 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1207011-50-4

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2643934
CAS No.: 1207011-50-4
M. Wt: 330.384
InChI Key: LUNFWMQCKLLMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Researchers Chkirate et al. (2019) have synthesized pyrazole-acetamide derivatives and their coordination complexes, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, which could have implications for developing therapeutic agents or materials with antioxidative properties (Chkirate et al., 2019).

Anticonvulsant Activity of Acetamide Derivatives

Dawidowski et al. (2020) explored 2-aryl-2-(pyridin-2-yl)acetamides, derived from Disopyramide, for their broad-spectrum anticonvulsant activity in animal models. This research indicates potential applications of related acetamide compounds in developing new treatments for epilepsy (Dawidowski et al., 2020).

Anticancer Activity of Pyrimidine and Pyrazole Derivatives

Al-Sanea et al. (2020) synthesized acetamide derivatives aimed at discovering new anticancer agents. One compound showed significant growth inhibition against several cancer cell lines, suggesting the potential of such molecules in cancer therapy (Al-Sanea et al., 2020).

Solvatochromic Studies and Dipole Moment Estimation

Deepa et al. (2013) conducted solvatochromic shift studies on related compounds, which can inform the design of molecular sensors and materials with specific optical properties (Deepa et al., 2013).

Synthesis of FLAP Inhibitors

Latli et al. (2015) described the synthesis of a five-lipoxygenase activity protein (FLAP) inhibitor, showcasing the role of such compounds in potentially treating diseases related to the lipoxygenase pathway (Latli et al., 2015).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-15(12-20-16(22)6-7-17(20)23)19-13-18(8-10-24-11-9-18)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFWMQCKLLMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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